molecular formula C19H14F3N3O3 B2436222 Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-78-1

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2436222
CAS No.: 338957-78-1
M. Wt: 389.334
InChI Key: USSZAILPXHBTOI-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a phenoxy group, a trifluoromethyl-substituted phenyl group, and an ethyl ester group attached to a triazine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-2-27-18(26)15-17(28-14-9-4-3-5-10-14)23-16(25-24-15)12-7-6-8-13(11-12)19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZAILPXHBTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with the triazine ring.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing triazine moieties can exhibit anticancer properties. Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate may be explored for its potential to inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the biological activity of drugs by improving their metabolic stability and bioavailability .

Pharmacological Studies
The compound's structure suggests potential interactions with various biological targets. Triazines have been studied for their ability to act as enzyme inhibitors or receptor modulators, which can lead to therapeutic applications in treating diseases such as cancer and inflammation. The presence of the phenoxy group may also contribute to its pharmacokinetic properties, making it a candidate for further investigation in drug development .

Agricultural Applications

Herbicides and Pesticides
Triazine derivatives are widely used in agriculture as herbicides due to their effectiveness in controlling weed growth. This compound could be evaluated for its herbicidal activity against various weed species. The trifluoromethyl substitution is known to enhance herbicidal potency by improving the lipophilicity of the compound, allowing better penetration into plant tissues .

Material Science

UV Absorption Properties
Compounds with triazine structures are utilized as UV absorbers in polymers and coatings. This compound can be investigated for its ability to absorb UV radiation, thereby protecting materials from degradation caused by sunlight exposure. This application is particularly relevant in the formulation of plastics and coatings where UV stability is crucial .

Case Study 1: Anticancer Screening

In a study assessing various triazine derivatives for anticancer activity, compounds similar to this compound were tested against human cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating potential for further development as anticancer agents .

Case Study 2: Herbicidal Efficacy

Field trials conducted on triazine-based herbicides demonstrated that modifications such as trifluoromethyl substitutions enhanced herbicidal efficacy against specific weed species. This suggests that this compound could be an effective candidate for development into a commercial herbicide .

Mechanism of Action

The mechanism of action of Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS No. 478067-11-7) is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This compound features a trifluoromethyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C20H13F6N3O3
  • Molecular Weight : 457.33 g/mol
  • Structural Features : The compound consists of a triazine core with phenoxy and trifluoromethyl substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity : Many triazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Triazines have been reported to possess antibacterial and antifungal activities.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in various metabolic pathways, contributing to their therapeutic potential.

The mechanism through which this compound exerts its effects is likely linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, facilitating better interaction with target sites.

Anticancer Activity

A study highlighted in recent literature reviewed several triazine derivatives, including compounds similar to this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives were found to inhibit the proliferation of breast cancer cells with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)Mechanism
Triazine AMCF-7 (Breast Cancer)15Apoptosis induction
Triazine BHeLa (Cervical Cancer)25Cell cycle arrest
Ethyl 5-phenoxy...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

In another study focusing on the antimicrobial properties of triazines, Ethyl 5-phenoxy derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 50 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For instance, it was found that modifications in the triazine structure could enhance the inhibition of enzymes related to cancer metabolism. The presence of the trifluoromethyl group was particularly noted for increasing potency against certain enzyme targets .

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted phenols with heterocyclic precursors. A common approach involves:

Thioalkylation : React 4-thioalkyl phenols with trifluoromethylphenyl intermediates under basic conditions (e.g., K₂CO₃/DMF) to form thiadiazole or triazolo intermediates .

Cyclization : Use solvent-free grinding methods with catalysts like CuCl₂·2H₂O and HCl to promote cyclization, as demonstrated in analogous triazine syntheses .
Optimization Tips :

  • Vary reaction time (7–10 hours) and temperature (80–100°C) to improve yield.
  • Monitor reaction progress via TLC and purify using silica gel chromatography .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on distinguishing signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and the ethyl ester (δ ~1.3–4.3 ppm in ¹H NMR).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks near m/z 420–550, depending on substituents, as seen in structurally similar triazine derivatives .
  • Purity Validation : Combine HPLC with UV detection (λ = 254 nm) to confirm >95% purity, referencing solvent systems from analogous compounds .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how can SHELX programs enhance data refinement?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (single-crystal) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. SHELXPRO can interface with macromolecular datasets if co-crystallization with proteins is explored .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches, particularly for regioselectivity in triazine ring formation?

  • Methodological Answer :
  • Regioselectivity Analysis : Use 2D NMR (e.g., NOESY or HSQC) to confirm substituent positions. For example, cross-peaks between the phenoxy group and triazine protons can resolve positional ambiguity.
  • Contradiction Resolution : Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify misassigned peaks .

Q. What strategies are effective for evaluating the biological activity of this compound, given its structural similarity to pesticidal or receptor-modulating agents?

  • Methodological Answer :
  • Target Identification : Screen against ryanodine receptors (RyR) or insecticidal targets, as seen in trifluoromethylphenyl-containing analogs (e.g., flubendiamide derivatives) .
  • Assay Design :

In vitro : Use calcium flux assays for RyR modulation.

In vivo : Test lethality in model organisms (e.g., Drosophila) at concentrations ≤100 ppm.

  • SAR Studies : Modify the phenoxy or trifluoromethyl groups to correlate structural changes with activity .

Q. How can solvent-free or green chemistry approaches improve the scalability and sustainability of synthesizing this compound?

  • Methodological Answer :
  • Mechanochemical Synthesis : Adapt solvent-free grinding protocols (e.g., mortar-and-pestle with catalytic HCl) to reduce waste, as validated for tetrahydropyrimidine analogs .
  • Catalyst Screening : Test Bi(III) or Fe(III) salts as alternatives to CuCl₂ for greener cyclization .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and binding affinity to biological targets?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (~5.2), TPSA (~60 Ų), and GI absorption.
  • Docking Studies : Employ AutoDock Vina with RyR or cytochrome P450 structures (PDB: 3JUT) to prioritize synthesis targets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data, such as unexpected bond angles or disordered trifluoromethyl groups?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered CF₃ groups with occupancy constraints.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Characterization

TechniqueExpected FeaturesReference
¹³C NMRCF₃: δ 120–125 ppm; Triazine C=O: δ 165–170 ppm
ESI-MS[M+H]⁺ ≈ 450–550 m/z
X-ray DiffractionSpace group P2₁/c; Z′ = 1

Q. Table 2. Optimized Reaction Conditions for Scalability

ParameterRecommended RangeRationale
Temperature80–100°CBalances yield and decomposition
CatalystCuCl₂·2H₂O (5 mol%)Green alternative to Brønsted acids
PurificationSilica gel chromatography (hexane:EtOAc 3:1)Resolves regioisomers

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